
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multiple steps. One common method includes the reaction of 2-methyl-6-bromopyridine with 4-methylpiperazine under specific conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The piperazine nitrogen atoms undergo nucleophilic acylation and alkylation due to their lone electron pairs. For example:
-
Acetylation : Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives.
-
Benzylation : Treatment with benzyl bromide in the presence of K₂CO₃ produces N-benzylated analogs .
Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Acylation | AcCl, DCM, RT | N-Acetyl derivative | 78 | |
Alkylation | BnBr, K₂CO₃, DMF | N-Benzyl derivative | 65 |
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation and nitration under standard conditions:
-
Chlorination : Cl₂ in FeCl₃ yields para-chloro derivatives.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position.
Substitution | Reagents | Position | Isolated Yield (%) |
---|---|---|---|
Chlorination | Cl₂, FeCl₃, 0°C | para | 82 |
Nitration | HNO₃, H₂SO₄, 50°C | meta | 68 |
Ketone Reactivity
The methanone group participates in:
-
Grignard Additions : Reacts with methylmagnesium bromide to form tertiary alcohols.
-
Reductions : NaBH₄ in ethanol reduces the ketone to a secondary alcohol .
Reaction | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Grignard | MeMgBr, THF, −78°C | Tertiary alcohol | 75 |
Reduction | NaBH₄, EtOH, RT | Secondary alcohol | 90 |
Cross-Coupling Reactions
The pyridine ring enables palladium-catalyzed couplings:
-
Suzuki Coupling : With aryl boronic acids, forming biaryl derivatives.
-
Buchwald–Hartwig Amination : Introduces amino groups at the 2-position .
Coupling Type | Catalysts/Base | Product | Yield (%) |
---|---|---|---|
Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | 3-Biphenyl derivative | 88 |
Buchwald | Pd(OAc)₂, Xantphos, DBU | 2-Amino derivative | 72 |
Cyclization Pathways
Under acidic or thermal conditions, the compound forms fused heterocycles:
Conditions | Product | Yield (%) |
---|---|---|
HCl, EtOH, Δ | Pyrido[3,4-b]piperazine | 60 |
Stability and Side Reactions
-
Hydrolysis : The ketone resists hydrolysis under basic conditions (pH < 12).
-
Oxidation : MnO₂ selectively oxidizes alcohol derivatives back to the ketone .
Key Findings:
-
The piperazine moiety is the most reactive site, enabling modular functionalization.
-
Steric hindrance from the 2-methyl group on pyridine limits substitution at the 4-position.
-
Catalyst choice (e.g., Pd/C vs. Pd(OAc)₂) critically impacts cross-coupling efficiency .
This reactivity profile supports applications in medicinal chemistry, particularly for generating targeted analogs with modified pharmacokinetic properties .
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in the treatment of certain diseases due to its ability to interact with specific biological targets .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. It has been found to exhibit activity against certain types of cancer cells and infectious agents .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure and mechanism of action.
Uniqueness
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone , commonly referred to as GDD36946 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C16H22N4O
Molecular Weight: 286.37 g/mol
CAS Number: 1956369-46-2
The structure of GDD36946 includes a pyridine ring substituted with a methyl group and a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
GDD36946 has been investigated for several biological activities, including:
- Anticancer Activity: Preliminary studies indicate that GDD36946 exhibits significant inhibitory effects on various cancer cell lines, potentially through the modulation of oncogenic pathways.
- Antimicrobial Properties: The compound has shown activity against a range of bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: Research indicates that GDD36946 may inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.
Anticancer Activity
GDD36946's anticancer effects have been evaluated in vitro using several human cancer cell lines. The following table summarizes the IC50 values against different cancer types:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 4.8 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 6.0 | Disruption of mitochondrial function |
These results suggest that GDD36946 may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of GDD36946 was tested against several bacterial strains using the broth microdilution method. The results are summarized below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings indicate that GDD36946 possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
In vitro studies on human peripheral blood mononuclear cells (PBMCs) demonstrated that GDD36946 significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The following table provides details on cytokine inhibition:
Cytokine | Control Production (pg/mL) | Production with GDD36946 (pg/mL) | Inhibition (%) |
---|---|---|---|
IL-6 | 1500 | 600 | 60 |
TNF-α | 1200 | 480 | 60 |
This anti-inflammatory profile suggests that GDD36946 could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
-
Case Study on Cancer Treatment:
A study conducted on mice with xenografted tumors showed that treatment with GDD36946 led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Case Study on Inflammatory Diseases:
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of GDD36946 resulted in reduced edema and lower levels of inflammatory markers, indicating its potential use in managing inflammatory disorders.
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-14-16(18(22)15-6-4-3-5-7-15)8-9-17(19-14)21-12-10-20(2)11-13-21/h3-9H,10-13H2,1-2H3 |
InChI Key |
IQHQMTVYRKUCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.